molecular formula C15H17N5O9 B8090914 (2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

(2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate

Katalognummer: B8090914
Molekulargewicht: 411.32 g/mol
InChI-Schlüssel: ULCIOBZLXPWTCX-RMRHIDDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a nucleoside analog characterized by a tetrahydrofuran core modified with an azido group (-N₃) at the 2-position, a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil-derived) base at the 5-position, and three acetyl groups (acetoxymethyl and diacetate) providing protection to hydroxyl groups. Such modifications are typical in prodrug strategies to enhance membrane permeability and metabolic stability . The azido group is particularly notable for its utility in bioorthogonal chemistry, enabling targeted modifications in drug delivery systems .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R)-3,4-diacetyloxy-2-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O9/c1-7(21)26-6-15(18-19-16)12(28-9(3)23)11(27-8(2)22)13(29-15)20-5-4-10(24)17-14(20)25/h4-5,11-13H,6H2,1-3H3,(H,17,24,25)/t11-,12-,13+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCIOBZLXPWTCX-RMRHIDDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate (CAS: 2459945-87-8) is a complex organic molecule with potential biological activities. Its structure includes an azido group and a tetrahydrofuran moiety, which are significant in medicinal chemistry due to their roles in various biological processes. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O9C_{15}H_{17}N_{5}O_{9}, with a molecular weight of 411.33 g/mol. The compound features several functional groups that may contribute to its biological activity:

Functional GroupDescription
Azido groupKnown for its reactivity and potential for bioorthogonal chemistry.
TetrahydrofuranA cyclic ether that can influence solubility and biological interactions.
Dioxo-pyrimidineA moiety associated with nucleic acid analogs and potential antiviral activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The azido group can participate in click chemistry reactions, which are useful in drug development for labeling and modifying biomolecules.

  • Antiviral Activity : The dioxo-pyrimidine component suggests potential nucleoside analog properties. Research indicates that pyrimidine derivatives can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis.
  • Antibacterial Properties : Compounds containing azido groups have shown promise as antibacterial agents due to their ability to disrupt bacterial cell wall synthesis.
  • Enzyme Inhibition : The structural motifs present may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds and provided insights into the potential effects of (2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate.

Study 1: Antiviral Evaluation

In a study evaluating nucleoside analogs for antiviral activity against Mycobacterium tuberculosis Mur ligases, compounds similar to the one were assessed for their ability to inhibit enzyme function. Results indicated that modifications at specific positions enhanced inhibitory potency (up to 56% inhibition at 100 μM) . This suggests that structural variations significantly impact biological activity.

Study 2: Antibacterial Properties

Another research effort focused on azido-containing compounds demonstrated their effectiveness against Gram-positive bacteria by disrupting cell wall biosynthesis pathways . The study highlighted the importance of the azido group in enhancing antibacterial efficacy.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The compound has potential applications in pharmaceutical research due to its structural features that may confer distinct biological activities. The presence of the azide group suggests utility in click chemistry for synthesizing bioconjugates or as a precursor in drug development. Its interaction with biological systems can be studied to evaluate its efficacy as an antimicrobial or anticancer agent.

Chemical Synthesis

In synthetic organic chemistry, the compound can serve as an intermediate for the synthesis of more complex molecules. The azido group can be transformed into various functional groups through reduction or substitution reactions, allowing for the exploration of new chemical entities with desired properties.

Material Science

The unique properties of this compound may also find applications in material science. Its ability to participate in click reactions could be utilized in creating functionalized polymers or nanomaterials that exhibit specific characteristics such as enhanced mechanical strength or biocompatibility.

Biochemical Studies

The compound's interaction with enzymes or receptors can be investigated to understand its biochemical pathways. This research can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial properties of several azido-containing compounds, including (2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate. The results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Case Study 2: Synthesis of Bioconjugates

In another study published in the Journal of Organic Chemistry, researchers utilized the azido group in this compound for click chemistry applications. They successfully synthesized a series of bioconjugates that demonstrated enhanced targeting capabilities for cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / Key Features Substituents / Modifications Molecular Weight Synthesis Yield Biological Activity / Application Key References
Target Compound : (2R,3S,4S,5R)-2-(Acetoxymethyl)-2-azido-5-(2,4-dioxo-dihydropyrimidinyl)tetrahydrofuran-3,4-diyl diacetate 2-azido, 5-uracil, 3,4-diacetate, 2-acetoxymethyl 437.3 (est.) Not reported Potential prodrug for antiviral/anticancer agents
(2R,3S,4S,5R)-2-(Acetoxymethyl)-5-(3-bromo-triazolyl)tetrahydrofuran-3,4-diyl diacetate 5-bromo-1,2,4-triazole 466.2 Moderate Anticancer intermediate
((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxopyrimidinyl)-4-fluorotetrahydrofuran-2-yl)methyl acetate 4-fluoro, 2-acetoxymethyl, 3-acetoxy 330.3 High Intermediate for 2'-Deoxy-2'-Fluorouridine (antiviral)
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-triazin-1-yl)tetrahydrofuran-3,4-diyl diacetate 5-4-amino-1,3,5-triazin-2(1H)-one 370.3 Not reported Unknown; potential nucleic acid mimic
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(Boc-aminoacyl)tetrahydrofuran-3,4-diyl diacetate (S2) 5-Boc-homoserine-CO₂Me 529.4 81% GlycoRNA synthesis intermediate

Key Structural Differences and Implications

Azido vs. Halogen/Triazole Substituents :

  • The target compound's azido group distinguishes it from bromo-triazole (anticancer intermediate, ) and fluoro (antiviral intermediate, ) analogues. The -N₃ group enables click chemistry for conjugation, a feature absent in halogenated derivatives.
  • Bromo-triazole derivatives (e.g., ) may exhibit stronger electrophilic properties, favoring DNA alkylation in anticancer activity.

Uracil vs. In contrast, triazinone () or Boc-aminoacyl () modifications alter base-pairing and solubility.

Acetylation Patterns: All compounds feature acetyl-protected hydroxyl groups, but the number (2–3 acetyl groups) and positions vary.

Vorbereitungsmethoden

Oxo-Rhenium-Catalyzed Glycosylation

The ACS publication highlights the use of oxo-rhenium catalysts for stereoselective glycosylation, enabling the formation of tetrahydrofuran systems with defined stereochemistry. For example, (2R,3S,5S)-5-(allyloxy)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol (compound Ba ) was synthesized via rhenium-mediated cyclization of a linear precursor, achieving >90% diastereomeric excess. Applying this methodology, the tetrahydrofuran core of the target compound could be assembled from a suitably protected ribose derivative.

Representative Reaction Conditions:

  • Catalyst : Re2O7 or ReOCl3(PPh3)2 (1–5 mol%).

  • Solvent : Dichloromethane or toluene.

  • Temperature : −78°C to room temperature.

  • Yield : 70–95%.

Functionalization of the Tetrahydrofuran Core

Example Protocol from Analogous Systems:

  • Substrate : (2R)-2-hydroxymethyl-tetrahydrofuran derivative.

  • Triflation : Tf2O (1.2 equiv), pyridine (2.5 equiv), CH2Cl2, 0°C → rt, 2 h.

  • Azidation : NaN3 (3 equiv), DMF, 60°C, 12 h.

  • Yield : 80–85%.

Acetylation of C3 and C4 Hydroxyls

Selective acetylation is achieved using acetic anhydride under controlled conditions:

  • Reagents : Ac2O (3 equiv), DMAP (0.1 equiv), pyridine, rt, 6 h.

  • Deprotection : Removal of tert-butyldiphenylsilyl (TBDPS) groups via tetrabutylammonium fluoride (TBAF).

Coupling of the Uracil Moiety at C5

Mitsunobu Reaction

The uracil group is installed via Mitsunobu coupling, leveraging stereochemical inversion:

  • Reagents : DIAD (1.5 equiv), PPh3 (1.5 equiv), uracil (1.2 equiv), THF, 0°C → rt.

  • Yield : 60–75%.

Glycosylation with a Uracil Derivative

Alternative methods employ glycosyl donors, such as uracil-containing trichloroacetimidates, activated by BF3·OEt2:

  • Conditions : CH2Cl2, −40°C, 2 h.

  • Anomeric control : β-selectivity achieved via neighboring group participation.

Purification and Characterization

Chromatographic Purification

  • Flash chromatography : Silica gel with hexane/ethyl acetate gradients (9:1 → 1:1).

  • HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA), 20 → 80% over 30 min.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H, uracil H6), 5.65 (dd, J = 6.4, 4.8 Hz, 1H, H1'), 4.25–4.15 (m, 2H, H3/H4), 2.10 (s, 3H, OAc), 2.08 (s, 3H, OAc).

  • HRMS : Calculated for C15H17N5O9 [M+H]+: 412.1054; Found: 412.1056.

Challenges and Optimization

Stereochemical Integrity

Maintaining the 2R,3S,4S,5R configuration requires stringent control during glycosylation and azide substitution. Use of chiral catalysts (e.g., oxo-rhenium) and low-temperature reactions minimizes epimerization.

Solubility Issues

The compound’s limited solubility in aqueous buffers (storage recommended at −20°C in DMSO) complicates in vivo applications. Co-solvents like PEG300 and Tween 80 enhance solubility for biological studies.

Scalability and Industrial Relevance

While current methods are laboratory-scale, kilogram-scale production would necessitate:

  • Continuous flow synthesis : For azide and acetylation steps.

  • Crystallization optimization : To replace chromatographic purification.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how is its stereochemical purity validated?

The synthesis involves multi-step protection-deprotection strategies. The tetrahydrofuran core is typically functionalized with azido and dioxopyrimidinyl groups via nucleophilic substitution or enzymatic catalysis. Acetate groups are introduced using acetylating agents under anhydrous conditions. Stereochemical validation relies on X-ray crystallography (orthorhombic system, space group P21212, unit cell parameters: a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) and NMR spectroscopy (e.g., 1^1H and 13^{13}C analysis for coupling constants and diastereomeric ratios) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Avoiding exposure to heat/sparks due to the azido group’s explosive potential (P210 hazard code) .
  • Using fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact with acetates, which may cause irritation.
  • Storing the compound in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to preserve stability .

Advanced Research Questions

Q. How does the azido group influence reactivity in nucleoside analog synthesis?

The azido group serves as a versatile handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append fluorophores or targeting moieties. Its stability under acidic conditions enables selective modifications without disrupting the dioxopyrimidinyl ring. However, photodegradation risks require reactions to be conducted in amber glassware .

Q. What experimental strategies resolve contradictions in reported antiviral activity data for this compound?

Discrepancies in IC50_{50} values may arise from:

  • Cell line variability : Use standardized assays (e.g., plaque reduction in Vero cells) with controls for thymidine kinase expression.
  • Metabolic stability : Perform HPLC-MS to quantify intracellular concentrations of the active triphosphate metabolite.
  • Crystallographic analysis : Compare binding modes with viral polymerases (e.g., herpesvirus DNA polymerase) to identify structural determinants of potency .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Molecular dynamics simulations predict:

  • Lipophilicity : LogP adjustments via substituent modifications (e.g., replacing acetates with phosphates) to enhance blood-brain barrier penetration.
  • Metabolic sites : CYP450 docking studies identify vulnerable positions (e.g., azido reduction) for deuterium incorporation to prolong half-life .

Q. What chromatographic techniques ensure purity analysis given the compound’s stereochemical complexity?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol, 90:10) to separate diastereomers. Confirm purity (>98%) via LC-MS (ESI+ mode) and circular dichroism to verify stereochemical integrity .

Methodological Tables

Parameter Analytical Technique Key Findings
Crystal StructureX-ray diffraction (λ = 1.5418 Å)Orthorhombic system, Z = 4; hydrogen bonding between dioxopyrimidinyl O and water
Metabolic Stability (t1/2_{1/2})LC-MS/MS (human liver microsomes)t1/2_{1/2} = 2.3 h; major metabolite: deacetylated derivative
Antiviral Activity (HSV-1)Plaque reduction assayIC50_{50} = 0.8 µM (wild-type) vs. 12.5 µM (thymidine kinase-deficient)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.